1,2-Bis(dibutoxyphosphoryl)hydrazine
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Overview
Description
1,2-Bis(dibutoxyphosphoryl)hydrazine is an organophosphorus compound with the molecular formula C16H38N2O10P2 It is characterized by the presence of two dibutoxyphosphoryl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dibutoxyphosphoryl)hydrazine typically involves the reaction of hydrazine with dibutyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dibutoxyphosphoryl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The dibutoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce hydrazine-based compounds.
Scientific Research Applications
1,2-Bis(dibutoxyphosphoryl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(dibutoxyphosphoryl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The dibutoxyphosphoryl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with diphenylphosphino groups instead of dibutoxyphosphoryl groups.
1,2-Bis(dichlorophosphino)ethane: Another related compound with dichlorophosphino groups.
Uniqueness
1,2-Bis(dibutoxyphosphoryl)hydrazine is unique due to its specific dibutoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
4133-70-4 |
---|---|
Molecular Formula |
C16H38N2O6P2 |
Molecular Weight |
416.43 g/mol |
IUPAC Name |
1,2-bis(dibutoxyphosphoryl)hydrazine |
InChI |
InChI=1S/C16H38N2O6P2/c1-5-9-13-21-25(19,22-14-10-6-2)17-18-26(20,23-15-11-7-3)24-16-12-8-4/h5-16H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
WEVSPVFDFAXDHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(NNP(=O)(OCCCC)OCCCC)OCCCC |
Origin of Product |
United States |
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